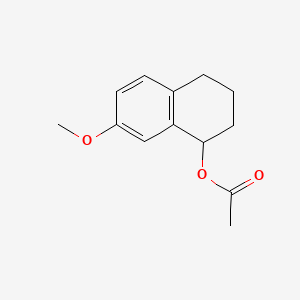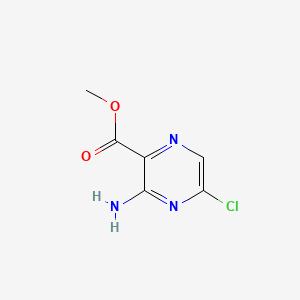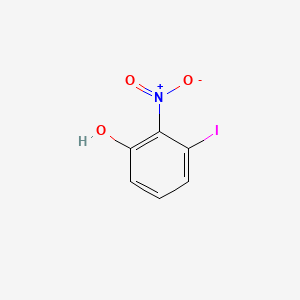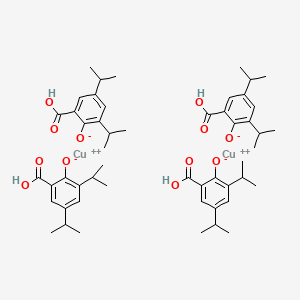
1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” is a chemical compound with the molecular formula C13H16O3 . It is also known as AgoMelatine IMp.II .
Synthesis Analysis
The synthesis of this compound has been mentioned in various research articles. For instance, a concise synthetic method involving a three-step approach and starting a commercially available tetralone precursor has been used to design a tetraline scaffold, which could be further elaborated into a compound library of agomelatine analogs .Molecular Structure Analysis
The molecular structure of “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” can be represented as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 220.26434 .Chemical Reactions Analysis
While specific chemical reactions involving “1,2,3,4-Tetrahydro-7-methoxynaphthalen-1-yl acetate” are not directly mentioned in the search results, related compounds such as “Naphthalene, 1,2,3,4-tetrahydro-” have been studied extensively. These studies include gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, reaction thermochemistry data, Henry’s Law data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), UV/Visible spectrum, and Gas Chromatography .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetate exhibits potential as a scaffold for designing novel drugs. Researchers explore its structural modifications to create derivatives with improved pharmacological properties. Some studies have investigated its anti-HIV-1 activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9(14)16-13-5-3-4-10-6-7-11(15-2)8-12(10)13/h6-8,13H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFAIFHKNBFADF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride](/img/structure/B569407.png)



![1-[10-(3-Aminopropyl)phenothiazin-2-yl]ethanone](/img/structure/B569412.png)
![(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B569413.png)



![[(2R,3S,5R)-5-[2-Amino-7-[(3R,4R,5R,7S)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl]-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B569426.png)
